3-(4-Chlorophenyl)-2'-cyanopropiophenone
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Description
Molecular Structure Analysis
The molecular structure of this compound, as inferred from its name, would likely show the presence of a phenyl ring substituted with a chlorine atom and a propiophenone group with a cyano substituent.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the electron-withdrawing cyano and chloro groups, which could make it a candidate for use in various chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a cyano group could increase its polarity, potentially affecting its solubility in different solvents .Scientific Research Applications
1. Nonlinear Optics
- Application : The compound 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one, a chalcone derivative similar to the one you mentioned, has been studied for its potential applications in nonlinear optics .
- Method : The ground-state molecular geometry was optimized, and geometrical parameters and vibrational modes were established. The excitation energy was calculated at the TD/B3LYP/6-31G level .
- Results : The static and dynamic polarizability of this compound were found to be many-fold higher than that of urea. The second and third harmonic generation values of the titled molecule were found to be 56 and 158 times higher than standard urea molecule, respectively, computed at the same wavelength (i.e., 1064.13 nm) .
2. Anti-Toxoplasma gondii Agent
- Application : The compound methyl [3-(4-chlorophenyl)-2-{[(2,4-dichloro-1,3-thiazol-5-yl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-ylidene]acetate, which is structurally similar to the one you mentioned, has been synthesized and studied for its potential as an anti-Toxoplasma gondii agent .
- Method : The compound was synthesized from 4-(4-chlorophenyl)-1-(2,4-dichloro-1,3-thiazol-5-yl)methylidene-3-thiosemicarbazide using dimethyl acetylenedicarboxylate as a thia-Michael reaction acceptor .
- Results : The synthesized compound was characterized by IR, 1H, and 13C NMR spectroscopy methods .
properties
IUPAC Name |
2-[3-(4-chlorophenyl)propanoyl]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO/c17-14-8-5-12(6-9-14)7-10-16(19)15-4-2-1-3-13(15)11-18/h1-6,8-9H,7,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPNTCAOOICDSN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C(=O)CCC2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644465 |
Source
|
Record name | 2-[3-(4-Chlorophenyl)propanoyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20644465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-2'-cyanopropiophenone | |
CAS RN |
898787-66-1 |
Source
|
Record name | 2-[3-(4-Chlorophenyl)-1-oxopropyl]benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898787-66-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[3-(4-Chlorophenyl)propanoyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20644465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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